

Check Availability & Pricing

# An In-depth Technical Guide to BMS-303141 (CAS Number: 943962-47-8)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-303141 |           |
| Cat. No.:            | B1667198   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism. By blocking the conversion of citrate to acetyl-CoA in the cytoplasm, BMS-303141 effectively curtails the precursors necessary for de novo lipogenesis and cholesterol synthesis. This targeted inhibition has demonstrated significant effects in various preclinical models, including anticancer, anti-inflammatory, and metabolic disease models. This technical guide provides a comprehensive overview of BMS-303141, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

## **Mechanism of Action**

BMS-303141 is a highly potent inhibitor of ATP-citrate lyase (ACLY), with an IC50 value of 0.13 µM for the human recombinant enzyme.[1][2] ACLY is a cytosolic enzyme responsible for generating acetyl-CoA from citrate, a key metabolic intermediate that is exported from the mitochondria.[2] This cytoplasmic pool of acetyl-CoA serves as the fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[2] By inhibiting ACLY, BMS-303141 reduces the availability of cytosolic acetyl-CoA, thereby impacting cellular processes that are highly dependent on lipid synthesis, such as rapid cell proliferation observed in cancer.[2] Furthermore, as acetyl-CoA is the acetyl donor for histone acetylation, BMS-303141 also



influences epigenetic regulation. A reduction in nucleocytosolic acetyl-CoA levels by **BMS-303141** has been shown to decrease histone acetylation.[3] The molecule has also been observed to induce endoplasmic reticulum (ER) stress, which can lead to apoptosis in cancer cells.[4]

# **Quantitative Data**

The following tables summarize the key quantitative data for **BMS-303141** from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of BMS-303141

| Parameter                                  | Cell Line / Enzyme        | Value                       | Reference(s) |
|--------------------------------------------|---------------------------|-----------------------------|--------------|
| ACLY Inhibition (IC50)                     | Human Recombinant<br>ACLY | 0.13 μΜ                     | [1][2]       |
| Total Lipid Synthesis<br>Inhibition (IC50) | HepG2 cells               | 8 μΜ                        | [1][5]       |
| Cytotoxicity (Alamar<br>Blue Assay)        | HepG2 cells               | No cytotoxicity up to 50 μM | [5]          |

Table 2: In Vivo Efficacy and Pharmacokinetics of BMS-303141 in Mice



| Parameter                              | Animal Model              | Dosage                              | Effect                     | Reference(s) |
|----------------------------------------|---------------------------|-------------------------------------|----------------------------|--------------|
| Plasma<br>Cholesterol<br>Reduction     | High-fat diet-fed<br>mice | 10 or 100<br>mg/kg/day (in<br>diet) | ~20-30% reduction          | [5]          |
| Plasma<br>Triglyceride<br>Reduction    | High-fat diet-fed<br>mice | 10 or 100<br>mg/kg/day (in<br>diet) | ~20-30%<br>reduction       | [5]          |
| Fasting Plasma<br>Glucose<br>Reduction | High-fat diet-fed<br>mice | 10 or 100<br>mg/kg/day (in<br>diet) | ~30-50%<br>reduction       | [5]          |
| Tumor Growth Inhibition                | HepG2 xenograft mice      | 5 mg/kg/day<br>(p.o.) for 8 days    | Inhibition of tumor growth | [2]          |
| Oral<br>Bioavailability                | Mice                      | Not specified                       | 55%                        | [5]          |
| Half-life                              | Mice                      | Not specified                       | 2.1 hours                  | [5]          |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments involving BMS-303141.

## **Direct ATP-Citrate Lyase (ACLY) Inhibition Assay**

This protocol describes a direct and homogeneous assay to measure the enzymatic activity of ACLY and the inhibitory effect of **BMS-303141** using a radiolabeled substrate.[6]

#### Materials:

- Purified human ACLY enzyme
- BMS-303141
- [14C]citrate
- Coenzyme A (CoA)



- Adenosine triphosphate (ATP)
- Magnesium chloride (MgCl<sub>2</sub>)
- Potassium chloride (KCl)
- Dithiothreitol (DTT)
- Tris buffer (pH 8.0)
- EDTA
- MicroScint-O scintillation cocktail
- 384-well plates
- TopCount NXT liquid scintillation counter

#### Procedure:

- Prepare Reaction Buffer (Buffer D): 87 mM Tris (pH 8.0), 20 μM MgCl<sub>2</sub>, 10 mM KCl, 10 mM DTT.[6]
- Prepare Substrate Mix: In Buffer D, prepare a solution containing 100 μM CoA, 400 μM ATP, and 150 μM [<sup>14</sup>C]citrate (specific activity: 2 μCi/μmol).[6]
- Prepare **BMS-303141** Dilutions: Prepare serial dilutions of **BMS-303141** in the appropriate solvent (e.g., DMSO) and then dilute further in Buffer D.
- Assay Setup: In a 384-well plate, add 5 μL of BMS-303141 dilution (or vehicle control) and 5 μL of purified human ACLY enzyme (final concentration will depend on enzyme activity).
- Initiate Reaction: Add 10  $\mu$ L of the Substrate Mix to each well to start the reaction. The final reaction volume is 20  $\mu$ L.[6]
- Incubation: Incubate the plate at 37°C for 3 hours.[6]
- Terminate Reaction: Stop the reaction by adding 1 μL of 0.5 M EDTA to each well.[6]



- Scintillation Counting: Add 60 μL of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.[6]
- Data Acquisition: Measure the [14C]acetyl-CoA signal using a TopCount NXT liquid scintillation counter.[6]
- Data Analysis: Calculate the percent inhibition for each concentration of BMS-303141 and determine the IC<sub>50</sub> value.

## Inhibition of Total Lipid Synthesis in HepG2 Cells

This protocol outlines a method to assess the effect of **BMS-303141** on de novo lipid synthesis in a cellular context using a radiolabeled precursor.

#### Materials:

- HepG2 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- BMS-303141
- [14C]-alanine
- Phosphate-buffered saline (PBS)
- Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
- Thin-layer chromatography (TLC) plates
- TLC developing solvent
- Scintillation counter

#### Procedure:

• Cell Seeding: Seed HepG2 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.



- Compound Treatment: Treat the cells with various concentrations of BMS-303141 (and a vehicle control) for 6 hours.[7]
- Radiolabeling: For the last 4 hours of the incubation period, add [14C]-alanine to the cell culture medium.[7]
- · Cell Lysis and Lipid Extraction:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells and extract the lipids using a suitable organic solvent mixture.
- Lipid Separation:
  - Spot the lipid extracts onto a TLC plate.
  - Develop the TLC plate in an appropriate solvent system to separate the different lipid classes.
- · Quantification:
  - Scrape the spots corresponding to total lipids from the TLC plate.
  - Quantify the amount of incorporated [14C] label using a scintillation counter.[7]
- Data Analysis: Determine the IC<sub>50</sub> value for the inhibition of total lipid synthesis.

## In Vivo Efficacy in a Mouse Xenograft Model

This protocol details a general procedure for evaluating the anti-tumor efficacy of **BMS-303141** in a mouse xenograft model.[2]

#### Materials:

- BALB/c nude mice (4-5 weeks old)
- · HepG2 cells
- Matrigel (optional)



#### BMS-303141

- Vehicle for oral gavage (e.g., 0.5% sodium carboxymethyl cellulose solution)[3]
- Calipers

#### Procedure:

- Tumor Cell Implantation: Subcutaneously inject HepG2 cells (e.g., 5 x 10<sup>6</sup> cells in a mixture with Matrigel) into the flank of each mouse.[2]
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
   Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).[4]
- Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
- Drug Administration: Administer **BMS-303141** orally (p.o.) by gavage at the desired dose (e.g., 5 mg/kg/day) for the specified duration (e.g., 8 days).[2][4] The control group receives the vehicle.
- Monitoring: Monitor tumor growth, body weight, and general health of the mice throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[4]
- Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups.

# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **BMS-303141** and a typical experimental workflow.





Click to download full resolution via product page

Caption: Mechanism of action of BMS-303141 on the ACLY signaling pathway.





Click to download full resolution via product page

Caption: Induction of ER stress and apoptosis by BMS-303141.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating BMS-303141.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Histone Modification [labome.com]
- 2. glpbio.com [glpbio.com]
- 3. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model PMC [pmc.ncbi.nlm.nih.gov]



- 4. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel direct homogeneous assay for ATP citrate lyase PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to BMS-303141 (CAS Number: 943962-47-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667198#bms-303141-cas-number-943962-47-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com